Kushenol Q

Description

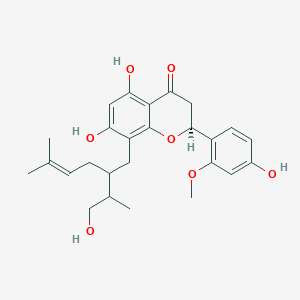

Structure

2D Structure

3D Structure

Properties

CAS No. |

254886-70-9 |

|---|---|

Molecular Formula |

C26H32O7 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[2-(1-hydroxypropan-2-yl)-5-methylhex-4-enyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H32O7/c1-14(2)5-6-16(15(3)13-27)9-19-20(29)11-21(30)25-22(31)12-24(33-26(19)25)18-8-7-17(28)10-23(18)32-4/h5,7-8,10-11,15-16,24,27-30H,6,9,12-13H2,1-4H3/t15?,16?,24-/m0/s1 |

InChI Key |

YWIUATOYHNLUNP-WLNDFMDLSA-N |

Isomeric SMILES |

CC(CO)C(CC=C(C)C)CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC |

Canonical SMILES |

CC(CO)C(CC=C(C)C)CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Kushenol Q

Natural Occurrence and Distribution of Kushenol Q

This compound is found in certain plant species, which serve as the primary sources for its isolation.

Primary Botanical Sources: Sophora flavescens Aiton and Sophora davidi (Franch.) Skeels

Research indicates that this compound is present in the roots of Sophora flavescens Aiton. rsc.org It has also been detected in the fruits of Sophora davidi (Franch.) Skeels. nih.gov

Presence in Specific Plant Parts (e.g., Roots)

Consistent with its classification as a natural product derived from these plants, this compound has been specifically noted as being extracted from the root of Sophora flavescens Ait. It has also been identified in the fruits of Sophora davidi. nih.gov

Here is a table summarizing the known botanical sources and plant parts containing this compound:

| Botanical Source | Plant Part |

|---|---|

| Sophora flavescens Aiton | Root |

| Sophora davidi (Franch.) Skeels | Fruit |

Extraction and Isolation Methodologies for this compound

Obtaining this compound in a purified form from plant material involves various extraction and isolation techniques.

The general process for obtaining flavonoid extracts from Sophora flavescens Ait. involves using the dried root, grinding it into a coarse powder, and then performing extraction with a solvent such as 95% alcohol under reflux conditions. google.com This initial extraction is often followed by further purification steps. google.com

Chromatographic Techniques (e.g., Column Chromatography, HPLC, UPLC)

Chromatographic methods are widely used for the isolation and purification of flavonoids, including those from Sophora species. Techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UPLC) are standard in natural product chemistry for separating compounds based on their different affinities to a stationary phase and a mobile phase. tandfonline.comresearchgate.netnih.govmdpi.com

For instance, column chromatography using materials like silica (B1680970) gel and C-18 resins with various solvent systems (e.g., chloroform/methanol, methanol/distilled water) has been employed to isolate flavonoids from Sophora flavescens extracts. tandfonline.com HPLC coupled with detectors like a diode-array detector (DAD) and mass spectrometry (MS) is utilized for both separation and characterization of flavonoids in Sophora flavescens. nih.gov UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has also been used for the identification of compounds in Sophora davidi extracts. nih.gov

Extraction methods for flavonoids from Sophora flavescens can also involve techniques like ultrasound-assisted extraction with specific solvents. mdpi.com Following extraction, techniques such as liquid-liquid extraction and column chromatography are typically employed for further enrichment and purification of prenylated flavonoids. mdpi.com

Bioactivity-Guided Fractionation Approaches

While the search results mention bioactivity-guided fractionation in the context of isolating other compounds from Sophora flavescens based on specific biological activities (e.g., tyrosinase inhibition or antibacterial activity), there is no direct mention of this compound specifically being isolated using a bioactivity-guided approach in the provided snippets. tandfonline.commdpi.comresearchgate.net This technique involves testing fractions of an extract for a particular biological activity and then further separating the active fractions to pinpoint the responsible compounds.

Analytical Techniques for the Identification of this compound

Identifying the structure of isolated compounds like this compound relies on advanced analytical techniques.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for the qualitative analysis of compounds in plant extracts, including those from Sophora flavescens. mdpi.comresearchgate.net This method helps in identifying compounds based on their retention time and mass fragmentation patterns. mdpi.comresearchgate.net Comparing experimental data for retention time, UV spectra, and MS spectra with those of authentic compounds or literature data is a common approach for identification. nih.gov High-resolution mass spectrometry (HR-ESI-MS) is also used to determine the molecular formula of isolated compounds by providing accurate mass measurements of their molecular ions. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, is crucial for determining the detailed structural arrangement of atoms within the this compound molecule. semanticscholar.org UPLC-Q-TOF/MS is another technique used for identifying the composition of compounds in Sophora extracts. nih.gov

The molecular formula of this compound has been reported as C₂₆H₃₂O₇. rsc.orguni.lu Its identification can involve analyzing its molecular weight and fragmentation patterns in mass spectrometry. google.com

| Analytical Technique | Application in this compound Research |

|---|---|

| LC-MS/MS | Qualitative analysis, identification based on retention time and MS data |

| HR-ESI-MS | Determination of molecular formula |

| NMR Spectroscopy (1D and 2D) | Elucidation of detailed chemical structure |

| UPLC-Q-TOF/MS | Identification of compounds in extracts |

| Comparison with authentic standards/literature data | Confirmation of identity based on chromatographic and spectroscopic data |

Mass Spectrometry (MS): UHPLC/Q-TOF MS Analysis

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS) is a powerful analytical technique utilized for the identification and characterization of compounds, including flavonoids, in complex matrices such as plant extracts researchgate.netresearchgate.net. This method combines the separation capabilities of UHPLC with the high mass accuracy and fragmentation capabilities of Q-TOF MS.

UHPLC-Q-TOF MS is capable of accurately measuring the molecular mass of a compound and can provide information regarding its elemental composition . When operated in tandem mode (MS/MS), the technique generates fragment ions by dissociating the parent ion researchgate.net. The fragmentation patterns observed are characteristic of the compound's structure and provide valuable data for structural elucidation and confirmation researchgate.net. Studies investigating the chemical composition of Sophora flavescens have employed UHPLC-Q-TOF MS to classify and identify various alkaloids and flavonoids present in the extracts researchgate.netresearchgate.net. The method allows for the analysis of characteristic fragment ions and neutral losses, aiding in the structural characterization of the components researchgate.net. While specific detailed UHPLC-Q-TOF MS fragmentation data solely for this compound was not extensively available in the immediate search results, the application of this technique to related Kushenol compounds and other flavonoids from S. flavescens highlights its importance in the structural analysis of this class of natural products researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic compounds, providing detailed insights into the arrangement of atoms within a molecule researchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used to determine the complete structure of isolated natural products.

For flavonoids like this compound, NMR spectroscopy, including 1H NMR and 13C NMR, helps in identifying different types of protons and carbons and their chemical environments mdpi.comnih.gov. 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) provide crucial information about the connectivity between atoms and their spatial relationships, allowing for the unambiguous assignment of signals and confirmation of the proposed structure nih.govbiocrick.comsemanticscholar.org.

Comparison of the obtained NMR spectral data with previously reported data for known compounds is a standard approach for identification mdpi.compsu.edu. Specific 13C NMR chemical shifts for KUSHENOL-Q (CHEMBL480860) have been recorded in a solvent mixture of CDCl3:CD3OD spectrabase.com. These shifts, along with other NMR data, are essential for confirming the structure of isolated this compound.

Table 1: Selected 13C NMR Chemical Shifts for this compound (CHEMBL480860)

| Atom Type | Chemical Shift (ppm) |

| C-NMR | Data Available |

Note: Specific peak assignments and full spectral data are typically required for complete structural confirmation.

The combined application of MS, particularly UHPLC-Q-TOF MS, and comprehensive NMR spectroscopy is fundamental in the process of isolating and definitively determining the chemical structure of natural compounds such as this compound from complex botanical sources like Sophora flavescens.

Biosynthesis of Kushenol Q

Proposed Biosynthetic Pathways for Prenylated Flavonoids

The biosynthesis of prenylated flavonoids like Kushenol Q generally involves the convergence of three major metabolic pathways: the shikimic acid pathway (leading to phenylpropanoids), the acetate/malonate pathway (polyketide pathway), and the isoprenoid pathway. researchgate.net These pathways provide the fundamental building blocks for the flavonoid structure and the prenyl moieties.

The core flavonoid skeleton (a C6-C3-C6 structure) is synthesized via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine (or sometimes tyrosine), which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. biotech-asia.orgmdpi.comroyalsocietypublishing.orgnih.govfrontiersin.orgwikipedia.orgnih.gov Simultaneously, malonyl-CoA is produced from acetyl-CoA via the acetate/malonate pathway. mdpi.comnih.gov

The prenyl groups, which are characteristic of prenylated flavonoids, are derived from the isoprenoid pathway. researchgate.netmdpi.comoup.com This pathway generates activated isoprenoid units, specifically isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comfrontiersin.org DMAPP is a key prenyl donor in the biosynthesis of prenylated flavonoids. mdpi.comresearchgate.net

The final prenylated flavonoid is formed by the enzymatic attachment of these isoprenoid units to the flavonoid skeleton. mdpi.comresearchgate.net

Key Enzymatic Steps in the Formation of the Flavonoid Backbone

The formation of the flavonoid backbone from the precursors 4-coumaroyl-CoA and malonyl-CoA involves several key enzymatic steps. The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). biotech-asia.orgroyalsocietypublishing.orgfrontiersin.orgwikipedia.orgnih.govfrontiersin.org CHS belongs to the type III polyketide synthase family and catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, such as naringenin (B18129) chalcone. mdpi.comnih.govfrontiersin.orgnih.gov CHS is considered a crucial, often rate-limiting, enzyme in this pathway. frontiersin.org

Following the formation of the chalcone, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone to form a flavanone (B1672756). biotech-asia.orgmdpi.comnih.govwikipedia.org For many flavonoids, this results in the production of (2S)-flavanones, which serve as common substrates for downstream enzymatic modifications leading to various flavonoid subclasses like flavones, flavonols, and isoflavones. biotech-asia.orgnih.govwikipedia.org

Other key enzymes in the downstream flavonoid pathway, depending on the specific flavonoid being synthesized, include flavanone 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), and flavone (B191248) synthase (FNS). biotech-asia.orgwikipedia.org These enzymes catalyze modifications to the basic flavanone structure, leading to the diversity of flavonoid compounds observed in plants.

Prenylation Mechanisms and Specificity in this compound Biosynthesis

The introduction of the prenyl group onto the flavonoid skeleton is a critical step in the biosynthesis of prenylated flavonoids, including this compound. This reaction is catalyzed by enzymes called prenyltransferases (PTs) or flavonoid prenyltransferases (FPTs). mdpi.comnih.govresearchgate.netfrontiersin.orgwur.nl

Prenyltransferases are characterized by their regioselectivity and stereospecificity, determining the precise position on the flavonoid A- or B-ring where the prenyl group is attached, as well as the stereochemistry of the resulting product. mdpi.com The prenylation reaction is essentially a Friedel-Crafts alkylation of the flavonoid skeleton, utilizing an activated isoprenoid donor, typically dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netfrontiersin.org

While the general mechanism involves the transfer of a prenyl moiety from DMAPP to an acceptor flavonoid molecule, the specificity of this reaction is dictated by the particular prenyltransferase enzyme involved. Different PTs recognize specific flavonoid substrates and catalyze prenylation at distinct positions. researchgate.netfrontiersin.org For example, naringenin 8-dimethylallyltransferase (SfN8DT) from Sophora flavescens is known to catalyze the prenylation of naringenin at the C-8 position. oup.com Given that this compound is also found in Glycyrrhiza species, it is likely that specific prenyltransferases in these plants are responsible for the prenylation pattern observed in this compound.

The catalytic activity of many prenyltransferases requires the presence of metal ions, particularly Mg2+. nih.govoup.com

Precursor Compounds and Metabolic Routes

The biosynthesis of this compound relies on precursor compounds generated through the interconnected metabolic pathways mentioned earlier. The flavonoid backbone originates from phenylalanine (or tyrosine) and malonyl-CoA. biotech-asia.orgmdpi.comnih.govnih.gov

Phenylalanine is a product of the shikimate pathway. biotech-asia.org This aromatic amino acid enters the phenylpropanoid pathway, where it is converted to 4-coumaroyl-CoA through the action of enzymes like phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). mdpi.comroyalsocietypublishing.orgnih.gov

Malonyl-CoA is derived from acetyl-CoA through the carboxylation catalyzed by acetyl-CoA carboxylase. nih.gov Acetyl-CoA is a central molecule in primary metabolism, linking glycolysis and the citric acid cycle.

The prenyl donor, DMAPP, is synthesized via the isoprenoid pathways. In plants, there are two main pathways for isoprenoid biosynthesis: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com Both pathways produce IPP and DMAPP, which serve as the activated building blocks for all isoprenoids, including the prenyl groups attached to flavonoids. mdpi.comfrontiersin.org

While the precise sequence of prenylation and other modifications (such as hydroxylation or cyclization) leading specifically to this compound may vary and can involve multiple routes or promiscuous enzymes, the fundamental precursors are the flavonoid intermediate (derived from the phenylpropanoid and acetate/malonate pathways) and the prenyl donor DMAPP (from the isoprenoid pathway). biorxiv.org Research in Glycyrrhiza species has identified key genes and enzymes involved in flavonoid and triterpene biosynthesis, highlighting the complexity and interconnectedness of these metabolic routes. nih.govcabidigitallibrary.orgfrontiersin.org

Here is a summary of key enzymes involved in the general flavonoid and prenylated flavonoid biosynthesis:

| Enzyme Name | Abbreviation | Catalyzed Reaction | Pathway Involvement | PubChem CID (Representative) |

| Phenylalanine Ammonia Lyase | PAL | Deamination of phenylalanine to trans-cinnamic acid | Phenylpropanoid Pathway | - |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of trans-cinnamic acid to 4-coumaric acid | Phenylpropanoid Pathway | - |

| 4-Coumarate-CoA Ligase | 4CL | Formation of 4-coumaroyl-CoA from 4-coumaric acid | Phenylpropanoid Pathway | - |

| Chalcone Synthase | CHS | Condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone | Flavonoid Biosynthesis | 11906140 |

| Chalcone Isomerase | CHI | Isomerization of chalcone to flavanone | Flavonoid Biosynthesis | 10096 |

| Flavonoid Prenyltransferase | PT / FPT | Transfer of a prenyl group (e.g., from DMAPP) to a flavonoid skeleton | Prenylated Flavonoid Bios. | - |

Note: PubChem CIDs for enzymes are not directly applicable as they are proteins, not small molecules. The CID for CHS is for the naringenin chalcone product.

Quantitative and Qualitative Analytical Methods for Kushenol Q

Chromatographic Quantification Approaches (e.g., UHPLC-Q-Exactive Mass Spectrometry)

Chromatographic methods, particularly those coupled with sensitive detection techniques, are fundamental for separating Kushenol Q from other compounds present in a sample matrix. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UHPLC) are widely used due to their separation power. When coupled with mass spectrometry (MS), these techniques offer high specificity and sensitivity for the analysis of natural products like flavonoids.

UHPLC-Q-Exactive Orbitrap/MS is a powerful technique that combines the separation efficiency of UHPLC with the high-resolution, accurate-mass (HR/AM) detection capabilities of a quadrupole-Orbitrap mass spectrometer. This hybrid system allows for both precise quantification and confident qualitative analysis of target compounds in complex samples. , mdpi.com The Q Exactive system enables high scan speed and spectral multiplexing, making it compatible with fast chromatography techniques like UHPLC. This approach offers benefits such as precise analytical results and low detection limits. mdpi.com While direct studies specifically detailing the UHPLC-Q-Exactive MS method solely for this compound quantification were not explicitly found in the provided snippets, this technique has been successfully applied to the analysis of related prenylated flavonoids and other compounds in botanical extracts, including the quantification and characterization of kuraridin (B1243758) and tentative identification of kushenol N in rat plasma. researchgate.net, preprints.org, nih.gov The principles and capabilities of UHPLC-Q-Exactive MS make it a suitable method for the quantitative and qualitative analysis of this compound in various matrices.

Other chromatographic methods coupled with mass spectrometry, such as HPLC-DAD-ESI-MS and UHPLC-Q-TOF/MS, have also been employed for the characterization and identification of flavonoids, including various kushenols, in Sophora flavescens extracts. nih.gov, nih.gov These methods utilize the fragmentation patterns and exact mass information obtained from mass spectrometry to identify and differentiate flavonoid compounds within complex mixtures. nih.gov, nih.gov

Method Validation Parameters (Specificity, Linearity, Recovery, Precision, LOD, LOQ)

Analytical method validation is a critical process to ensure that a method is accurate, consistent, and reliable for its intended purpose. certified-laboratories.com, researchgate.net Key parameters evaluated during method validation include specificity, linearity, accuracy (often assessed through recovery), precision, limit of detection (LOD), and limit of quantification (LOQ). certified-laboratories.com, researchgate.net, eurachem.org, europa.eu These parameters are essential for demonstrating the suitability of an analytical procedure for the quantitative and qualitative analysis of an analyte like this compound.

Specificity/Selectivity: This parameter ensures that the method can accurately measure the analyte of interest (this compound) without interference from other components in the sample matrix. certified-laboratories.com, europa.eu It is a crucial aspect, especially when analyzing complex botanical extracts. europa.eu

Linearity: Linearity assesses the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. certified-laboratories.com, europa.eu A minimum of 5 concentrations is generally recommended for establishing linearity. europa.eu

Accuracy (Recovery): Accuracy refers to the closeness of agreement between the test results and the true value of the analyte. certified-laboratories.com, europa.eu Recovery experiments, where known amounts of the analyte are added to blank samples, are a common way to assess accuracy in complex matrices like botanical extracts. europa.eu For a related compound, kuraridin, extraction recoveries of over 90.1% were reported in rat plasma. researchgate.net

Precision: Precision expresses the agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. certified-laboratories.com, europa.eu It can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu For the UHPLC-MS/MS analysis of kuraridin, intra- and inter-day precisions were reported to be less than 8.95%. researchgate.net Another study using UHPLC-Q-Exactive Orbitrap/MS for analyzing proanthocyanidins (B150500) reported intra-day precision ranging from 1.14% to 2.36% and inter-day precision from 1.03% to 2.92%. mdpi.com

| Validation Parameter | Description | Example Data (for related compounds/methods) |

| Specificity | Ability to measure the analyte without interference. | Assessed during method development. |

| Linearity | Proportionality of results to concentration within a range. | Typically requires analysis of ≥ 5 concentrations. europa.eu |

| Recovery | Efficiency of extracting the analyte from the matrix (measure of accuracy). | > 90.1% for kuraridin extraction. researchgate.net |

| Precision (Intra-day) | Agreement of results within the same day. | < 8.95% for kuraridin. researchgate.net ; 1.14-2.36% for proanthocyanidins. mdpi.com |

| Precision (Inter-day) | Agreement of results across different days. | < 8.95% for kuraridin. researchgate.net ; 1.03-2.92% for proanthocyanidins. mdpi.com |

| LOD | Lowest concentration detectable. | Method dependent. |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Method dependent. |

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, although not necessarily quantified. certified-laboratories.com, researchgate.net

Limit of Quantification (LOQ): The LOQ is the smallest amount of the analyte that can be both detected and measured with acceptable accuracy and precision. certified-laboratories.com, researchgate.net

Validation studies, following guidelines such as those from the ICH, are essential for ensuring the reliability and quality of analytical results for this compound. researchgate.net, ich.org, europa.eu

Application of Analytical Methods in Botanical Extracts

This compound is a prenylated flavonoid found in botanical sources, notably the roots of Sophora flavescens. mdpi.com, preprints.org Therefore, the analytical methods developed for this compound are primarily applied to the analysis of botanical extracts derived from this plant.

The analysis of this compound in botanical extracts involves several steps, typically including extraction of the compounds from the plant material, followed by chromatographic separation and detection. Various extraction methods can be employed to isolate flavonoids from Sophora flavescens. tandfonline.com, mdpi.com

Chromatographic techniques like HPLC and UHPLC are then used to separate this compound from the complex mixture of compounds present in the extract. nih.gov, nih.gov The separated analyte is subsequently detected and quantified using detectors such as DAD or mass spectrometers. nih.gov, nih.gov Mass spectrometry is particularly valuable for the analysis of botanical extracts due to its ability to provide structural information and high sensitivity, aiding in the identification and quantification of various flavonoids, including different kushenols. nih.gov, nih.gov Studies have utilized LC-MS-based techniques to characterize and identify numerous flavonoids in Sophora flavescens extracts. nih.gov, nih.gov The application of validated analytical methods ensures accurate and reliable determination of this compound content in these botanical sources, which is important for quality control and research purposes.

Preclinical Biological Activities of Kushenol Q in Research Models

Anticancer Potential of Kushenol Q

Studies have investigated the potential of this compound as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation and induce programmed cell death. ontosight.ai

Inhibition of Cancer Cell Growth in Preclinical Models

Research indicates that this compound may suppress the proliferation of cancer cells in preclinical models. While direct studies specifically on this compound's effect on cancer cell growth are limited in the provided results, related prenylated flavonoids from Sophora flavescens, such as Kushenol A and Kushenol Z, have demonstrated antiproliferative effects in various cancer cell lines, including breast cancer and non-small-cell lung cancer cells. nih.govmdpi.com For instance, Kushenol A significantly suppressed breast cancer cell proliferation in a time- and concentration-dependent manner in concentrations ranging from 4 to 32 µM. nih.gov Kushenol Z has also been identified as a potent inhibitor of non-small-cell lung cancer cell proliferation. mdpi.com These findings on related compounds suggest a potential for this compound to exhibit similar growth inhibitory activities, warranting further specific investigation.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells in preclinical models. ontosight.ai Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells, and its induction is a common strategy in cancer therapy. nih.govresearchgate.net Research on related compounds like Kushenol A and Kushenol Z provides insight into potential mechanisms. Kushenol A has been shown to induce apoptosis in breast cancer cells in a concentration-dependent manner. nih.gov Similarly, Kushenol Z promotes apoptosis in non-small-cell lung cancer cells. mdpi.com The induction of apoptosis by these related flavonoids suggests that this compound may share similar pro-apoptotic pathways, contributing to its potential anticancer effects.

Anti-inflammatory Activities of this compound

This compound has demonstrated potential anti-inflammatory activities in preclinical research. ontosight.ai Inflammation is a complex biological response, and modulating inflammatory processes can be beneficial in treating various conditions. mdpi.com

Modulation of Inflammatory Processes

Studies suggest that this compound may modulate inflammatory processes. While direct detailed mechanisms for this compound are not extensively described in the provided results, related compounds like Kushenol C have been shown to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comresearchgate.netmedchemexpress.comnih.govnih.gov These mediators include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-beta (IFN-β). mdpi.commedchemexpress.comnih.govnih.gov The anti-inflammatory effects of Kushenol C are thought to involve the inhibition of STAT1, STAT6, and NF-κB activation. mdpi.commedchemexpress.comnih.gov Given the structural similarities among kushenols, this compound may exert its anti-inflammatory effects through comparable mechanisms, influencing the production of key inflammatory signals.

Antioxidant Activities of this compound

This compound has been identified as possessing antioxidant activities in preclinical studies. ontosight.airesearchgate.netmdpi.com Antioxidants play a vital role in protecting cells from damage caused by free radicals and reactive oxygen species. mdpi.comresearchgate.net

Inhibitory Activity on Free Radicals (e.g., ABTS, PTIO, DPPH radical scavenging)

This compound has demonstrated inhibitory activity on various free radicals, including ABTS, PTIO, and DPPH radicals. mdpi.com These assays are commonly used in vitro methods to evaluate the free radical scavenging capacity of natural compounds. tjpr.orgresearchgate.netphcogj.comh-brs.de A study evaluating the antioxidant capacities of several isoprenoid flavonoids from Sophora flavescens found that this compound exhibited significant antioxidant activity against ABTS, PTIO, and DPPH free radical scavenging. mdpi.com

Research findings on the antioxidant activities of this compound and related compounds are summarized in the table below:

| Compound | Assay Method | Result/Activity | Reference |

| This compound | ABTS | Significant antioxidant capacity | mdpi.com |

| This compound | PTIO | Significant antioxidant capacity | mdpi.com |

| This compound | DPPH | Significant antioxidant capacity | mdpi.com |

| Kushenol C | ABTS | Potent inhibitory activity (IC₅₀ 4.9 ± 0.3 μM) | tandfonline.com |

| Kushenol C | DPPH | Protects against oxidative stress | mdpi.comresearchgate.net |

| Kushenol A | ABTS | Potent inhibitory activity (IC₅₀ 9.7 ± 0.1 μM) | tandfonline.com |

| Kushenol H | ABTS | Significant antioxidant capacity | mdpi.com |

| Kushenol L | ABTS | Significant antioxidant capacity | mdpi.com |

| Kurarinol A | ABTS | Most potent antioxidant capacity (IC₅₀ 5.51 µg/mL) | mdpi.com |

| Kurarinol B | ABTS | Most potent antioxidant capacity (IC₅₀ 5.51 µg/mL) | mdpi.com |

This table highlights the ability of this compound and other related flavonoids to scavenge free radicals, indicating their potential role in mitigating oxidative damage. mdpi.comtandfonline.com

Regulation of Reactive Oxygen Species (ROS) Generation (general for Kushenols)

Reactive Oxygen Species (ROS) are involved in various physiological and pathophysiological processes, acting as signaling molecules at low to intermediate concentrations, but causing damage at high concentrations. smw.chnih.gov The regulation of ROS generation is crucial for maintaining cellular homeostasis, and dysregulation is implicated in numerous diseases, including inflammatory conditions. nih.gov

Studies on kushenols, a class of compounds found in Sophora flavescens, have indicated their involvement in the regulation of ROS generation. For instance, Kushenol C, another prenylated flavonoid from Sophora flavescens, has been shown to reduce cell death in HepG2 cells by downregulating ROS levels and upregulating the expression of antioxidant enzymes when the cells were treated with tert-Butyl hydroperoxide (tBHP), an organic peroxide used to induce oxidative stress. researchgate.net Furthermore, Kushenol C demonstrated antioxidant stress activity in HaCaT cells, preventing DNA damage and cell death partly by upregulating the endogenous antioxidant defense system. researchgate.net In a mouse model, Kushenol C protected against UVB-induced skin damage, and this protective effect was associated with the suppression of oxidative stress, including a reduction in ROS generation. researchgate.net These findings suggest that kushenols, including potentially this compound, can influence cellular redox balance by modulating ROS levels and enhancing antioxidant defenses in various research models.

Other Potential Biological Activities of this compound (if detailed research emerges)

While research on this compound is ongoing, initial studies and investigations into related kushenols provide insights into potential biological activities. Preclinical research has explored the anticancer properties of this compound, demonstrating its capacity to inhibit the growth of cancer cells and induce apoptosis in various models. ontosight.ai This suggests a potential role for this compound in oncology research.

Broader studies on Sophora flavescens extracts and their flavonoid components, including various kushenols, highlight a range of pharmacological activities observed in preclinical settings. These include anti-inflammatory, antioxidant, antitumor, antibacterial, and neuroprotective effects. researchgate.netresearchgate.net For example, Kushenol E has shown anti-ovarian cancer activity in both SKOV-3 cell lines and xenograft mouse models. semanticscholar.org Another kushenol, Kushenol F, has demonstrated anti-inflammatory effects and the ability to regulate metabolites in a mouse model of psoriasis. dntb.gov.uamdpi.com

These findings on related kushenols point towards the diverse biological potential within this class of compounds, suggesting that further detailed research into this compound may reveal additional preclinical activities in various disease models.

Structure Activity Relationships Sar Within the Kushenol Family

Impact of Structural Features on Biological Activity

The biological activity of Kushenol compounds and other prenylated flavonoids is closely linked to their chemical structures. Variations in the flavonoid backbone, the nature and position of prenyl groups, and the pattern of hydroxylation and methoxylation contribute to their diverse pharmacological effects.

Role of Prenyl Groups

Prenyl groups are common lipophilic modifications found in many natural products, including the Kushenol family mdpi.com. The addition of prenyl groups to a flavonoid scaffold generally enhances their biological properties, potentially by improving membrane permeability and interaction with biological targets mdpi.com. The position and number of prenyl groups are crucial determinants of activity mdpi.com. For instance, prenylated isoflavonoids with a linear prenyl group have shown stronger inhibitory activity in certain assays compared to cyclized ones mdpi.com. Kushenol Q features a modified prenyl group at the C-8 position of the A-ring uni.lu. The specific structure and attachment point of this prenyl moiety likely play a role in its interactions with biological molecules, although detailed studies specifically on this compound are needed to fully elucidate this.

Significance of Hydroxyl and Methoxy (B1213986) Substitutions

Hydroxyl (-OH) and methoxy (-OCH3) groups at different positions on the flavonoid structure significantly impact the biological activities of Kushenol compounds. These functional groups can influence properties such as hydrogen bonding, polarity, and interactions with target proteins.

Comparisons among different Kushenols highlight the importance of these substitutions. For example, studies on the GABA-A receptor modulating properties of 8-lavandulyl flavonoids, a group that includes several Kushenols, indicate that a methoxy substituent at the C-5 position contributes to activity, whereas a hydroxyl group at the same position shows less or no activity nih.gov. A hydroxyl group at the C-4'' position has also been shown to contribute to this activity nih.gov.

Comparing this compound (with hydroxyls at C-5, C-7, C-4' and on the prenyl group, and a methoxy at C-2') to analogues like Kushenol A (hydroxyls at C-5, C-7, C-2', C-4') and Kushenol Z (methoxy at C-5, hydroxyls at C-3, C-7, C-4') can provide insights into the potential influence of these groups uni.lunih.govmdpi.com. For instance, Kushenol Z, which has a methoxy group at C-5, and Kushenol A showed considerable cytotoxic effects against certain cancer cells mdpi.com. Kushenol C, which differs from Kushenol Z by having a hydroxyl group at C-5 and a hydroxyl at C-2' instead of a hydrogen, also exhibits various biological activities mdpi.commdpi.comnih.gov. These comparisons suggest that the specific pattern of hydroxylation and methoxylation on the A, B, and C rings, as well as on the prenyl substituent, is critical for defining the biological profile of each Kushenol analogue.

Comparative Analysis of this compound with Analogues and Derivatives

This compound shares the flavanone (B1672756) core structure with many other Kushenols like Kushenol A, C, E, F, L, and Z uni.lunih.govmdpi.comnih.govnih.govnih.govuni.luuni.lubiocrick.comchemsrc.com. Variations occur in the hydroxylation and methoxylation patterns, as well as the structure and attachment of prenyl groups. For example, Kushenol A has hydroxyl groups at C-5, C-7, C-2', and C-4', and a prenyl group at C-8 nih.govuni.lu. Kushenol C has hydroxyl groups at C-3, C-5, C-7, C-2', and C-4', and a prenyl group at C-8 nih.govuni.lu. This compound has hydroxyl groups at C-5, C-7, C-4' and on the prenyl group, and a methoxy at C-2' uni.lu. These differences in functional groups and their positions contribute to variations in biological activities observed within the family.

Computational Approaches in SAR Studies

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are valuable tools in the study of SAR for prenylated flavonoids and can be applied to the Kushenol family mdpi.comontosight.aiontosight.aibinasss.sa.cr. QSAR models aim to establish mathematical relationships between structural descriptors of compounds and their biological activities, allowing for the prediction of activity for new or untested compounds. Molecular docking simulations can provide insights into the potential binding modes and affinities of Kushenol compounds with target proteins, helping to explain observed differences in activity based on structural variations mdpi.com.

While specific computational SAR studies focused exclusively on this compound were not found in the immediate search results, these methods are broadly applicable to the Kushenol family. By analyzing the structural features of this compound and its known (or predicted) biological properties in conjunction with data from related Kushenols, computational models could be developed to further understand the key structural determinants of this compound's activity and guide future research and potential modifications.

Research Gaps and Future Perspectives on Kushenol Q

Exploration of Additional Biological Activities and Therapeutic Potential

While Kushenol Q is noted for potential anti-inflammatory, antioxidant, and anticancer activities ontosight.ai, the full spectrum of its biological effects and therapeutic applications remains largely unexplored. The diverse activities observed for other Kushenols, such as the anti-psoriasis effects linked to metabolic regulation by a Sophora flavescens extract containing Kushenol F mdpi.com or the autophagy inhibition by Kushenol E researchgate.net, suggest that this compound may possess a broader range of bioactivities. Future studies should systematically investigate additional potential therapeutic areas for this compound, which could include antimicrobial, neuroprotective, anti-diabetic, or cardioprotective effects, drawing inspiration from the known activities of other prenylated flavonoids mdpi.com. Rigorous in vitro and in vivo studies using relevant disease models are required to validate these potential activities and assess the therapeutic potential of this compound beyond its currently suggested properties.

Development of Novel Synthetic Strategies for this compound and its Analogues

This compound is a natural product derived from plants ontosight.ai. The complexity of its chemical structure can pose challenges for large-scale isolation from natural sources, which may be low-yielding and environmentally impactful. While general strategies for the synthesis of flavonoid derivatives exist semanticscholar.orgresearchgate.net, specific, efficient, and scalable synthetic routes for this compound and its structural analogues are not well-documented in the available literature. Developing novel synthetic or semi-synthetic strategies is essential for providing sufficient quantities of pure this compound for comprehensive biological evaluation and for enabling the creation of analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Future research in this area should focus on designing innovative chemical syntheses that are both cost-effective and environmentally sustainable.

Application of Advanced Omics Technologies (e.g., Metabolomics for related Kushenols)

Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a holistic understanding of the biological effects of compounds humanspecificresearch.org. While metabolomics has been applied to study the effects of a Kushenol F-containing extract on psoriasis, revealing alterations in specific metabolic pathways mdpi.com, the application of these technologies specifically to this compound is an important future perspective. Applying transcriptomics and proteomics could help identify the genes and proteins whose expression levels are altered by this compound treatment, providing insights into its mechanisms of action. Metabolomics could further detail the metabolic changes induced by this compound, complementing target identification studies. Integrating data from multiple omics platforms would provide a comprehensive view of the cellular response to this compound, potentially uncovering novel targets and pathways.

Integration of Systems Pharmacology Approaches for Multi-target Effects

Natural products, including those from Sophora flavescens which contains Kushenols, are often characterized by multi-component and multi-target mechanisms of action tmrjournals.comnih.govnih.gov. Systems pharmacology is a valuable approach for deciphering the complex interactions between a compound and multiple biological targets within a network nih.govbinasss.sa.cr. Given the potential for this compound to interact with various cellular pathways ontosight.ai, applying systems pharmacology approaches is crucial for understanding its potential multi-target effects. Future research should integrate computational modeling, network analysis, and experimental validation to map the interaction network of this compound with its potential targets and to understand how these interactions collectively contribute to its observed biological activities. This approach can help identify key nodes in biological networks that are modulated by this compound and predict potential synergistic or antagonistic effects.

Focus on Specific Biosynthetic Enzyme Characterization

This compound, as a prenylated flavonoid, is synthesized through complex biosynthetic pathways within plants. While the general pathways for flavonoid biosynthesis are known, the specific enzymes responsible for the prenylation and other modifications leading to the unique structure of this compound have not been fully characterized. Understanding these specific biosynthetic enzymes is vital for several reasons: it can facilitate efforts to enhance the production of this compound through metabolic engineering in plants or microorganisms, and it can provide targets for modulating the production of this compound. Research in this area should focus on identifying the genes encoding the specific prenyltransferases and other enzymes involved in the terminal steps of this compound biosynthesis, characterizing their catalytic activities, and understanding their regulation. This knowledge would contribute significantly to the sustainable sourcing and potential biotechnological production of this compound.

Q & A

Q. What methodologies are most effective for isolating and purifying Kushenol Q from Sophora flavescens?

Isolation of this compound typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural confirmation requires spectroscopic methods like NMR and MS. For reproducibility, researchers should document solvent ratios, temperature conditions, and column specifications. Purity validation via HPLC with UV detection at 254–280 nm is critical, as minor impurities in flavonoids can skew bioactivity results .

Q. How do researchers validate the antioxidant activity of this compound in vitro?

Common assays include DPPH radical scavenging, FRAP, and ABTS tests. Researchers must standardize positive controls (e.g., ascorbic acid) and account for solvent interference. Dose-response curves (10–100 µM ranges) and triplicate measurements are essential. Recent studies highlight discrepancies in IC₅₀ values due to variations in assay protocols; thus, adherence to OECD guidelines for in vitro antioxidant testing is recommended .

Q. What in vitro models are used to assess this compound’s anti-inflammatory effects?

LPS-induced RAW 264.7 macrophages are widely used to measure cytokine inhibition (e.g., TNF-α, IL-6). Researchers should pre-treat cells with this compound (1–50 µM) for 1–2 hours before LPS stimulation. Confounding factors like endotoxin contamination in flavonoid extracts must be ruled out using Limulus Amebocyte Lysate (LAL) assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy across bacterial strains be resolved?

Discrepancies often arise from differences in bacterial susceptibility (e.g., Gram-positive vs. Gram-negative), inoculum size, or solvent carriers (DMSO vs. ethanol). A meta-analysis approach, comparing MIC values under standardized CLSI protocols, is advised. For example, Kushenol W (a structural analog) shows a MIC of 10 µg/mL against S. aureus but no activity against E. coli, suggesting species-specific mechanisms .

Q. What experimental designs address the low bioavailability of this compound in pharmacokinetic studies?

Advanced approaches include:

- Nano-encapsulation : Lipid-based nanoparticles to enhance solubility.

- Metabolite tracking : LC-MS/MS to identify phase I/II metabolites in plasma.

- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption. Researchers must validate these models against in vivo data from rodent studies, noting interspecies metabolic differences .

Q. How should researchers optimize synergy studies between this compound and conventional antibiotics?

Use checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify additive/synergistic effects. For example, combining this compound (5 µg/mL) with ampicillin (2 µg/mL) may reduce the FIC index to ≤0.5, indicating synergy. Controls must include monotherapy arms and solvent-only groups to exclude carrier effects .

Data Interpretation & Replication Challenges

Q. Why do cytotoxicity results for this compound vary between cancer cell lines?

Variations stem from cell line-specific uptake mechanisms (e.g., efflux pumps in MDR1-overexpressing cells) and apoptosis pathway activation (caspase-3 vs. PARP cleavage). Researchers should:

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) are preferred. For heterogeneous data, mixed-effects models or Bayesian hierarchical approaches account for batch variability. Replicate experiments across ≥3 independent cultures to mitigate clonal bias .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?

- Standardize plant sources : Use authenticated Sophora flavescens vouchers to minimize phytochemical variability.

- Blind experiments : Assign treatment groups randomly and use automated plate readers to reduce observer bias.

- Deposit raw data : Share HPLC chromatograms, NMR spectra, and cell viability datasets in repositories like Zenodo .

Q. What in silico tools predict this compound’s molecular targets?

Molecular docking (AutoDock Vina) against crystallographic structures (e.g., BACE1 for neuroinflammation studies) and pharmacophore modeling (Schrödinger Phase) are effective. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to confirm binding .

Tables for Reference

| Bioactivity Assay | Key Parameters | Common Pitfalls |

|---|---|---|

| Antimicrobial (MIC) | Inoculum size: 1–5 × 10⁵ CFU/mL | Solvent toxicity (e.g., >1% DMSO) |

| Antioxidant (DPPH) | Incubation time: 30 min in dark | Ascorbic acid degradation under light |

| Cytotoxicity (MTT) | Serum-free media during treatment | Formazan crystal precipitation variability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.